molecular formula C9H11NO3 B105628 (4-methoxypyridin-2-yl)methyl Acetate CAS No. 16665-37-5

(4-methoxypyridin-2-yl)methyl Acetate

Cat. No. B105628
CAS RN: 16665-37-5
M. Wt: 181.19 g/mol
InChI Key: WFCRVEDHQYCQAL-UHFFFAOYSA-N
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Patent
US04562197

Procedure details

To 2-methyl-4-methoxypyridine-N-oxide (23 g, 0.165 mole) in a 1 liter wide necked flask fitted with a large condenser was added ice-cool acetic anhydride (35 ml, 0.37 mole) with stirring. The mixture was allowed to warm to room temperature whereupon a vigorous exothermic reaction occurred. The dark mixture was stirred for 1 hour before evaporating the excess acetic anhydride and distilling the residue to give the title compound (23.26 g, 78%), b.p. 125° C. at 0.1 mm mercury.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][N+:3]=1[O-].[C:11]([O:14]C(=O)C)(=[O:13])[CH3:12]>>[C:11]([O:14][CH2:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][N:3]=1)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
CC1=[N+](C=CC(=C1)OC)[O-]
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added ice-
STIRRING
Type
STIRRING
Details
The dark mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
before evaporating the excess acetic anhydride
DISTILLATION
Type
DISTILLATION
Details
distilling the residue

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=NC=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 23.26 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.